
2-Pentynyltrimethylammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentynyltrimethylammonium iodide is a quaternary ammonium compound with the chemical formula C8H16IN. This compound is known for its unique structure, which includes a pentynyl group attached to a trimethylammonium ion, and is commonly used in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentynyltrimethylammonium iodide typically involves the reaction of 2-pentynyl bromide with trimethylamine, followed by the addition of iodine to form the iodide salt. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization from ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The final product is often purified using industrial-scale crystallization and filtration techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentynyltrimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium chloride or sodium bromide in aqueous solution.
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are the corresponding halide salts.
Applications De Recherche Scientifique
2-Pentynyltrimethylammonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-Pentynyltrimethylammonium iodide involves its interaction with biological membranes and ion channels. The compound can alter membrane permeability and affect ion transport by binding to specific sites on the membrane or ion channels. This interaction can lead to changes in cellular function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetramethylammonium iodide
- Trimethylphenylammonium iodide
- Hexamethylammonium iodide
Comparison
2-Pentynyltrimethylammonium iodide is unique due to the presence of the pentynyl group, which imparts distinct chemical and biological properties. Unlike tetramethylammonium iodide, which lacks the alkyne functionality, this compound can participate in additional reactions such as alkyne coupling and cycloaddition. This makes it a versatile compound in both chemical synthesis and biological studies.
Propriétés
Numéro CAS |
4075-90-5 |
|---|---|
Formule moléculaire |
C8H16IN |
Poids moléculaire |
253.12 g/mol |
Nom IUPAC |
trimethyl(pent-2-ynyl)azanium;iodide |
InChI |
InChI=1S/C8H16N.HI/c1-5-6-7-8-9(2,3)4;/h5,8H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
HCIZTSPNWBFPJD-UHFFFAOYSA-M |
SMILES canonique |
CCC#CC[N+](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxy-4-{[(E)-pyridin-4-ylmethylidene]amino}phenyl)furan-2-carboxamide](/img/structure/B14168292.png)
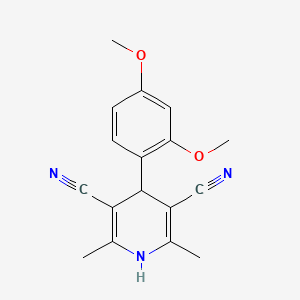
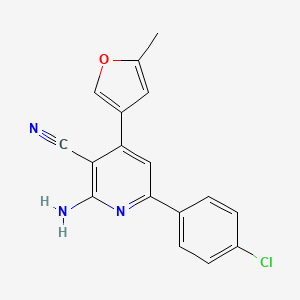


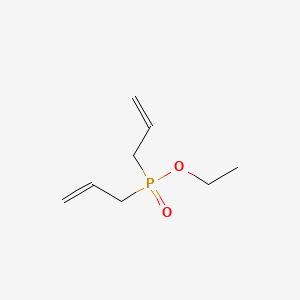
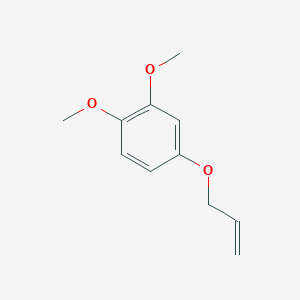

![Methanimidamide, N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B14168357.png)
![6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14168362.png)
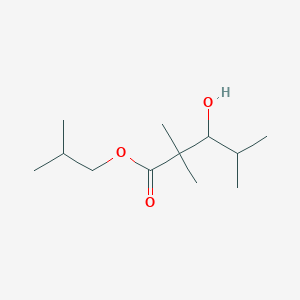
![Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-delta-[[(2,2,2-trifluoroethyl)amino]methyl]-, (deltaS)-](/img/structure/B14168370.png)

![Methyl benzo[c]phenanthrene-5-carboxylate](/img/structure/B14168375.png)
